Lipophilicity Control: Optimized XLogP3 for Balanced Solubility and Membrane Permeability
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate exhibits an XLogP3 of 0.4, a value that indicates balanced aqueous solubility and passive membrane permeability [1]. In contrast, the 2-methyl analog has a predicted logP near -0.2 to 0.0, while the 2-phenyl analog (CAS 55044-06-9) is predicted to have a logP >1.5 . This intermediate lipophilicity reduces the likelihood of poor absorption (logP >1.5) or excessive renal clearance (logP <0), making it a more suitable starting point for lead optimization without requiring additional solubility-enhancing modifications [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate: ~ -0.2 to 0.0; Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate: >1.5 |
| Quantified Difference | Δ logP ≈ 0.4–0.6 vs. 2-methyl; Δ logP ≈ 1.1 units vs. 2-phenyl |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
A logP of 0.4 positions this building block within the optimal range for oral bioavailability, reducing the need for post-hoc structural modifications when incorporated into drug candidates.
- [1] PubChem. (2026). Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CID 12296658). XLogP3-AA: 0.4. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12296658 View Source
- [2] PMC/NCBI. (2022). Extended Data Table 2: Medicinal chemistry properties. Calculated Log P (ChemAxon) 2.8. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
